molecular formula C18H16N4OS B11228531 2-(4-Methoxyphenethyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(4-Methoxyphenethyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11228531
M. Wt: 336.4 g/mol
InChI Key: QQNMSQLCJALUDE-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenethyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with additional substituents including a methoxyphenethyl group and a thienyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenethyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in the formation of the desired compound with excellent yields . The reaction conditions are mild and efficient, making this method suitable for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the one-pot synthesis approach mentioned above could potentially be adapted for larger-scale production. The simplicity and efficiency of this method make it a promising candidate for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenethyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidine compounds.

Scientific Research Applications

2-(4-Methoxyphenethyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenethyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenethyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H16N4OS

Molecular Weight

336.4 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]-7-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H16N4OS/c1-23-15-5-2-13(3-6-15)4-7-17-20-18-19-10-8-16(22(18)21-17)14-9-11-24-12-14/h2-3,5-6,8-12H,4,7H2,1H3

InChI Key

QQNMSQLCJALUDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CSC=C4

Origin of Product

United States

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